molecular formula C17H20N2 B12882784 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline CAS No. 54968-02-4

4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline

Cat. No.: B12882784
CAS No.: 54968-02-4
M. Wt: 252.35 g/mol
InChI Key: XQQQXSWMYNJFIM-UHFFFAOYSA-N
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Description

4-(4-(Pyrrolidin-1-yl)benzyl)aniline is a chemical compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrrolidin-1-yl)benzyl)aniline typically involves the nucleophilic substitution reaction of 4-chlorobenzylamine with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyrrolidin-1-yl)benzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or aniline moieties can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline or pyrrolidine derivatives.

Scientific Research Applications

4-(4-(Pyrrolidin-1-yl)benzyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Pyrrolidin-1-yl)benzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Pyrrolidin-1-yl)benzyl)aniline is unique due to the presence of both the pyrrolidine and aniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

54968-02-4

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

4-[(4-pyrrolidin-1-ylphenyl)methyl]aniline

InChI

InChI=1S/C17H20N2/c18-16-7-3-14(4-8-16)13-15-5-9-17(10-6-15)19-11-1-2-12-19/h3-10H,1-2,11-13,18H2

InChI Key

XQQQXSWMYNJFIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N

Origin of Product

United States

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